![molecular formula C8H9ClN2O4S B14622728 Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester CAS No. 58358-85-3](/img/structure/B14622728.png)
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a hydrazinecarboxylic acid moiety and a 4-chlorophenylsulfonyl group, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: This compound is utilized in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. The hydrazinecarboxylic acid moiety can participate in nucleophilic attacks, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboxylic acid, methyl ester
- Hydrazinecarboxylic acid, ethyl ester
Uniqueness
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other hydrazinecarboxylic acid esters. This makes it particularly valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
58358-85-3 |
|---|---|
Molecular Formula |
C8H9ClN2O4S |
Molecular Weight |
264.69 g/mol |
IUPAC Name |
methyl N-[(4-chlorophenyl)sulfonylamino]carbamate |
InChI |
InChI=1S/C8H9ClN2O4S/c1-15-8(12)10-11-16(13,14)7-4-2-6(9)3-5-7/h2-5,11H,1H3,(H,10,12) |
InChI Key |
WNWMHGOEZFVUPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


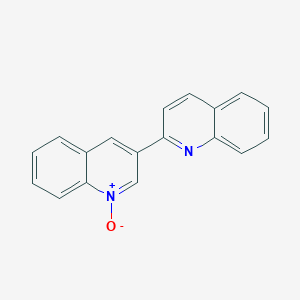
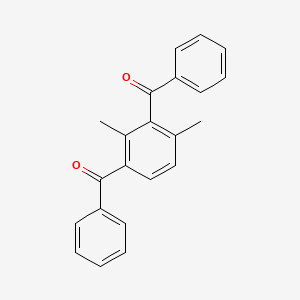


![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
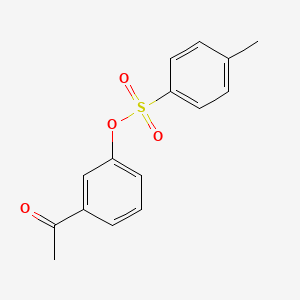
![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
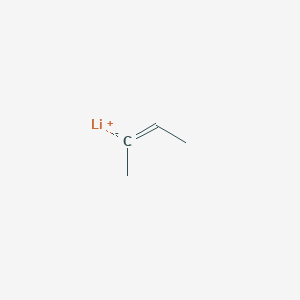
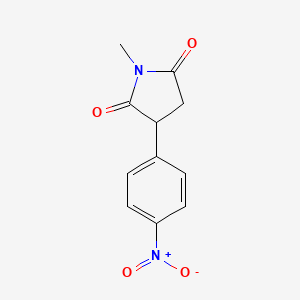

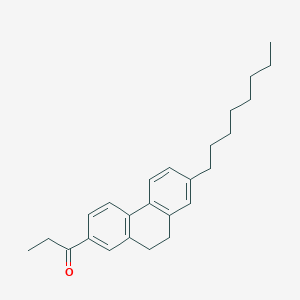
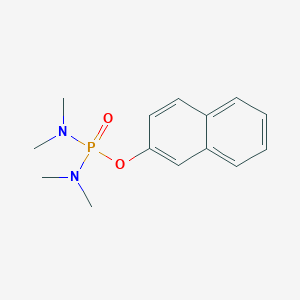
![Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14622713.png)
